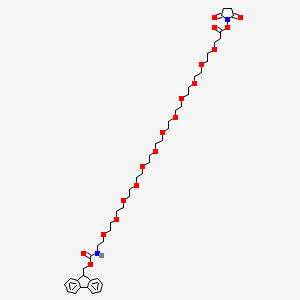

Fmoc-PEG12-NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKUPHFWWTZASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker that plays a significant role in bioconjugation, peptide synthesis, and the development of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its structure, properties, and applications, complete with experimental protocols and workflow visualizations.

Core Structure and Functional Components

This compound is a molecule comprised of three key functional parts: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2]

-

Fmoc Group: This is a base-labile protecting group for the primary amine at one end of the molecule. Its primary function is to keep the amine non-reactive until its removal is desired, which is a critical step in sequential synthesis, such as in solid-phase peptide synthesis (SPPS).[3][4] The Fmoc group is typically removed using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5]

-

PEG12 Spacer: The central part of the molecule is a hydrophilic chain of 12 polyethylene glycol units. This PEG linker serves several crucial functions:

-

Increases Solubility: It significantly enhances the aqueous solubility of the molecule it is attached to, which is particularly beneficial for hydrophobic drugs or peptides.

-

Provides Flexibility and Spacing: The length of the PEG chain provides spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity.

-

Improves Pharmacokinetics: In drug development, PEGylation (the process of attaching PEG chains) can increase the stability, circulation time, and bioavailability of therapeutic molecules.

-

-

NHS Ester: This is a highly reactive group at the other end of the linker. NHS esters are widely used for their ability to efficiently react with primary and secondary amines (like those on the N-terminus of proteins or the side chain of lysine residues) to form stable, covalent amide bonds. This reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C46H68N2O18 | |

| Molecular Weight | 937.05 g/mol | |

| CAS Number | 2227246-92-4 | |

| Purity | ≥95% | |

| Solubility | Soluble in DCM, DMF, DMSO | |

| Storage Condition | -20°C, protected from moisture |

Key Applications and Logical Workflow

This compound is a versatile tool used in a multi-step conjugation process. The general workflow involves first reacting the NHS ester with an amine-containing molecule, followed by the deprotection of the Fmoc group to reveal a new amine, which is then available for a subsequent reaction.

A prominent application is in the synthesis of PROTACs. These molecules induce the degradation of specific target proteins by linking them to an E3 ubiquitin ligase. The PEG linker is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.

References

Solubility of Fmoc-PEG12-NHS ester in aqueous and organic solvents

This technical guide provides a detailed overview of the solubility characteristics of Fmoc-PEG12-NHS ester, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its behavior in various solvents and providing protocols for its application.

Introduction

This compound is a valuable crosslinking reagent featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a succinimidyl (NHS) ester-activated carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a temporary protecting group that can be removed under basic conditions, while the NHS ester is reactive toward primary amines, enabling the covalent attachment of the PEG linker to proteins, peptides, or other molecules.[1] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates in aqueous media.[2][3][4]

Solubility Profile

Qualitative Solubility

Based on information for structurally similar Fmoc-PEG compounds, the solubility of this compound can be summarized as follows:

| Solvent Class | Specific Solvents | Solubility Level |

| Aqueous | Water, Aqueous Buffers | Soluble |

| Chlorinated | Chloroform, Methylene Chloride | Soluble |

| Polar Aprotic | DMF, DMSO | Soluble |

| Alcohols | Ethanol, Methanol | Less Soluble |

| Aromatic Hydrocarbons | Toluene | Less Soluble |

| Ethers | Diethyl Ether | Not Soluble |

This table is compiled from qualitative data for similar Fmoc-NH-PEG compounds.

The NHS ester moiety can be susceptible to hydrolysis in aqueous solutions. Therefore, for conjugation reactions in aqueous buffers, it is recommended to prepare a stock solution in a dry organic solvent like DMF or DMSO and add it to the aqueous reaction mixture.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following is a generalized protocol based on the widely accepted shake-flask method. This method is reliable for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline, DMF)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility.

Bioconjugation Workflow

This compound is frequently used to link molecules, such as peptides or proteins, through a flexible and hydrophilic PEG spacer. The following diagram illustrates a typical workflow for conjugating a primary amine-containing molecule.

This workflow outlines the key steps in utilizing this compound for bioconjugation. The optional Fmoc deprotection step allows for further modification at the newly exposed amine terminus. The NHS ester reacts efficiently with primary amines at a pH range of 7-9 to form a stable amide bond.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Fmoc-PEG12-NHS Ester

For researchers, scientists, and drug development professionals, the strategic selection of a crosslinker is paramount in the successful design of complex bioconjugates. This guide provides a comprehensive overview of a versatile heterobifunctional crosslinker, Fmoc-PEG12-NHS ester, detailing its chemical properties, applications, and the methodologies for its use.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional crosslinker that features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular architecture provides a versatile tool for multi-step bioconjugation strategies.

The Fmoc group serves as a temporary protecting group for a primary amine. Its stability under acidic and neutral conditions, coupled with its facile removal under mild basic conditions (e.g., with piperidine), allows for controlled, sequential conjugation.[1]

The PEG12 spacer is a hydrophilic chain of 12 ethylene glycol units. This spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be crucial for preventing aggregation of hydrophobic molecules.[2][3] Furthermore, the PEG spacer provides a defined distance between the conjugated molecules, which can be critical for maintaining their biological activity.[4]

The NHS ester is a highly reactive functional group that specifically targets primary amines on biomolecules, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. This reaction proceeds efficiently at physiological to slightly alkaline pH.

Chemical Properties and Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₆H₆₈N₂O₁₈ | |

| Molecular Weight | 937.05 g/mol | |

| CAS Number | 2227246-92-4 | |

| Purity | Typically ≥95% | |

| Spacer Arm Length | ~59 Å (calculated) | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. |

Visualization of the Chemical Structure

References

Fmoc-PEG12-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-PEG12-NHS ester, a key reagent for researchers, scientists, and drug development professionals. This document outlines supplier and purity information, detailed experimental protocols, and visual workflows to facilitate its application in bioconjugation and related fields.

Core Compound Overview

This compound is a heterobifunctional crosslinker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer, consisting of 12 PEG units, imparts hydrophilicity to molecules it is conjugated with, which can enhance solubility and reduce non-specific interactions. The Fmoc group provides a stable protecting group for the terminal amine, which can be deprotected under basic conditions to allow for subsequent conjugation. The NHS ester is highly reactive towards primary and secondary amines, forming stable amide bonds. This dual functionality makes it a versatile tool in peptide synthesis, drug carrier development, and surface modification.

Supplier and Purity Data

The quality and purity of this compound are critical for reproducible and successful experimental outcomes. Below is a summary of information from various suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate data.

| Supplier | Catalog Number | Purity Specification | CAS Number | Molecular Weight |

| BroadPharm | BP-24348 | ≥ 95% | 2227246-92-4 | 937.1 |

| AxisPharm | AP-0348 | ≥ 95%[1] | 2227246-92-4 | 937.05 |

| Sigma-Aldrich | 92955 | Not Specified | 2227246-92-4 | 937.05 |

| MedchemExpress | HY-135821 | 98.0% (by NMR)[2] | 1952360-91-6 | 839.97 |

Note: The MedchemExpress product is a closely related compound, Fmoc-NH-PEG12-CH2CH2COOH, and its purity is provided as a reference for typical quality standards in the field.

Experimental Protocols

The following sections detail generalized experimental procedures for the use of this compound in bioconjugation.

General Protocol for Amine Conjugation

This protocol outlines the basic steps for conjugating the NHS ester moiety of this compound to a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, amine-modified DNA)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.

-

Reaction Setup: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain the integrity of most proteins.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation is recommended.

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Fmoc Deprotection

Following conjugation, the Fmoc protecting group can be removed to expose the terminal amine for further modification.

Materials:

-

Fmoc-PEGylated conjugate

-

20% Piperidine in DMF

Procedure:

-

Deprotection Reaction: Dissolve the Fmoc-PEGylated conjugate in the 20% piperidine in DMF solution.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.

-

Purification: Remove the deprotection reagents and byproducts by precipitation with a suitable solvent (e.g., cold diethyl ether) or by a suitable chromatographic method.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual workflows and the structure of this compound.

References

Safety data sheet (SDS) for Fmoc-PEG12-NHS ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of Fmoc-PEG12-NHS ester (CAS No. 2227246-92-4). The information is compiled from safety data sheets, supplier specifications, and established biochemical protocols to ensure a thorough resource for laboratory and drug development professionals.

Chemical Identification and Properties

This compound is a heterobifunctional crosslinker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) spacer consists of 12 ethylene glycol units, which imparts hydrophilicity to molecules it is conjugated with, often improving their solubility and pharmacokinetic properties.[1][2] The Fmoc group provides a stable protecting group for the terminal amine that can be removed under basic conditions, while the NHS ester is highly reactive toward primary amines, forming stable amide bonds.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2227246-92-4 | [1] |

| Molecular Formula | C46H68N2O18 | |

| Molecular Weight | 937.03 g/mol | |

| Appearance | Colorless to light yellow liquid or pale yellow oily matter. | |

| Purity | ≥95% | |

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). | |

| Density | ~1.25 ± 0.1 g/cm³ | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Safety and Hazard Information

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting. The hazard classifications can vary slightly between suppliers, but the following represents a consolidation of available data.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Table 3: Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264: Wash hands thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P330: Rinse mouth. | |

| P362 + P364: Take off contaminated clothing and wash it before reuse. |

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound, particularly the moisture-sensitive NHS ester group.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any aerosols or vapors. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container at -20°C for long-term stability. The product should be kept in a dry environment, and it is recommended to store it with a desiccant to prevent hydrolysis of the NHS ester. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Stability: The compound is stable under recommended storage conditions. The NHS ester moiety is susceptible to hydrolysis, especially in the presence of moisture and at higher pH. Therefore, stock solutions in anhydrous solvents like DMF or DMSO should be prepared fresh and used immediately. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C and used within a short period. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The primary application of this compound is the conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The following are representative protocols for such applications.

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating the NHS ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., desalting column or size-exclusion chromatography).

Methodology:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into a suitable buffer like PBS. The protein concentration should ideally be between 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. The optimal reaction time may vary depending on the protein and desired degree of labeling.

-

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.

-

Characterization: The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy (if the linker or protein has a suitable chromophore) or mass spectrometry.

Deprotection of the Fmoc Group

The Fmoc group can be removed to expose the primary amine for further conjugation or modification.

Materials:

-

Fmoc-PEG-conjugated molecule.

-

20% piperidine in DMF.

Methodology:

-

Dissolve the Fmoc-PEG-conjugated molecule in the 20% piperidine in DMF solution.

-

Incubate at room temperature for 20-30 minutes.

-

The deprotected product can be purified from the piperidine and dibenzofulvene byproduct by precipitation with ether or by chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism of the NHS ester and a typical workflow for its use.

Caption: NHS ester reaction with a primary amine.

Caption: Protein conjugation workflow.

References

Methodological & Application

Application Notes and Protocols for Fmoc-PEG12-NHS Ester in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Fmoc-PEG12-NHS ester in solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of synthetic peptides, making this reagent a valuable tool in drug discovery and development.[1] This document outlines the necessary protocols, from the initial peptide assembly to the final cleavage and purification of the PEGylated product.

Introduction to this compound

This compound is a heterobifunctional linker designed for the modification of synthetic peptides. It comprises three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for orthogonal protection strategies in standard Fmoc-based SPPS.[2][3]

-

PEG12 (dodecaethylene glycol) spacer: A hydrophilic chain of 12 ethylene glycol units that imparts favorable physicochemical properties to the target peptide, such as increased aqueous solubility and reduced aggregation.[1]

-

NHS (N-hydroxysuccinimide) ester: An activated ester that readily reacts with primary amines, such as the N-terminal amine of a peptide, to form a stable amide bond.[4]

This reagent is typically introduced at the final stage of solid-phase synthesis, reacting with the deprotected N-terminus of the resin-bound peptide.

Data Presentation: Key Parameters in PEGylated Peptide Synthesis

The following table summarizes the key quantitative parameters associated with the use of this compound in SPPS. These values are compiled from typical Fmoc-SPPS protocols and on-resin modification procedures.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.2 - 1.0 mmol/g | Dependent on the specific resin used (e.g., Wang, Rink Amide). |

| Amino Acid Coupling Equivalents | 3 - 5 eq. | Relative to the resin loading. |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |

| This compound Equivalents | 1.5 - 3.0 eq. | Relative to the initial resin loading. |

| On-Resin PEGylation Reaction Time | 2 - 24 hours | Can be monitored for completion. |

| On-Resin PEGylation Solvent | DMF or DMSO | Anhydrous solvent is recommended. |

| On-Resin PEGylation Base | 2 - 4 eq. DIPEA or TEA | Added to facilitate the reaction. |

| Estimated Coupling Efficiency | > 90% | Highly dependent on the peptide sequence and reaction conditions. |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | A common cleavage cocktail for Fmoc-SPPS. |

| Cleavage Time | 2 - 4 hours | Sequence-dependent. |

| Purity of Crude PEGylated Peptide | 50 - 80% | Dependent on the success of the synthesis and PEGylation steps. |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of synthesizing a PEGylated peptide using this compound.

Solid-Phase Peptide Synthesis (Standard Fmoc Protocol)

This protocol outlines the assembly of the peptide chain on a solid support prior to PEGylation.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection (step 2) to expose the N-terminal amine for PEGylation.

On-Resin N-terminal PEGylation with this compound

This protocol describes the coupling of the PEG linker to the N-terminus of the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous DMF or DMSO

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Procedure:

-

Prepare PEGylation Solution:

-

Dissolve this compound (1.5 - 3.0 eq. relative to the initial resin loading) in anhydrous DMF or DMSO.

-

Add DIPEA or TEA (2 - 4 eq.) to the solution.

-

-

Coupling Reaction:

-

Add the this compound solution to the washed and deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2 to 24 hours. The reaction time can be optimized based on the peptide sequence and steric hindrance.

-

-

Washing:

-

Drain the PEGylation solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents.

-

Wash with DCM (3 times) and MeOH (3 times) and dry the resin under vacuum.

-

-

Monitoring the PEGylation (Optional):

-

A small sample of the resin can be cleaved, and the product analyzed by mass spectrometry to confirm the addition of the PEG moiety.

-

Cleavage and Deprotection of the PEGylated Peptide

This protocol details the cleavage of the PEGylated peptide from the solid support and the removal of side-chain protecting groups.

Materials:

-

Dry PEGylated peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dry PEGylated peptide-resin in a reaction vessel.

-

Cleavage:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude PEGylated peptide.

-

-

Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis

The crude PEGylated peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

The following diagrams illustrate the key workflows in the synthesis of a PEGylated peptide.

Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.

Caption: On-Resin N-terminal PEGylation Reaction.

References

Application Notes and Protocols for Bioconjugation Using Fmoc-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG12-NHS ester is a heterobifunctional crosslinker that offers a versatile platform for the modification of biomolecules. This reagent incorporates a polyethylene glycol (PEG) spacer, which enhances the solubility and stability of the resulting conjugate.[1][2] It possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[1][2]

The NHS ester reacts efficiently with primary amino groups (-NH2) on proteins (e.g., the side chain of lysine residues or the N-terminus), amine-modified oligonucleotides, and other molecules to form a stable amide bond.[2] The Fmoc protecting group provides an orthogonal handle for further modification. Once the initial conjugation via the NHS ester is complete, the Fmoc group can be removed under mild basic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest. This dual functionality makes this compound a valuable tool in drug development, diagnostics, and various research applications, including the synthesis of antibody-drug conjugates (ADCs).

Key Features and Applications

-

Improved Pharmacokinetics: The hydrophilic 12-unit PEG spacer can increase the solubility, stability, and circulation half-life of conjugated proteins and peptides.

-

Bifunctional Linking: Enables the sequential conjugation of two different molecules.

-

Amine-Reactive Conjugation: The NHS ester provides a straightforward method for labeling proteins, antibodies, and other amine-containing biomolecules.

-

Drug Delivery: Used to attach targeting ligands or imaging agents to drug molecules for enhanced specificity and efficacy.

-

Antibody-Drug Conjugates (ADCs): Facilitates the linkage of cytotoxic drugs to monoclonal antibodies.

Chemical Properties and Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C46H68N2O18 | |

| Molecular Weight | 937.1 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in DCM, DMSO, DMF | |

| Storage | -20°C, desiccated and protected from light |

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a protein, such as an antibody.

Materials:

-

Protein (e.g., IgG)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines (e.g., Tris or glycine).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted reagent and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

The degree of labeling can be determined using various methods, including MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if a chromophore is involved in a subsequent reaction step.

-

Table 2: Typical Reaction Conditions for Protein Conjugation

| Parameter | Recommended Condition |

| Protein Concentration | 1-10 mg/mL |

| Molar Excess of Reagent | 10-20 fold |

| Reaction Buffer | 0.1 M PBS or Sodium Bicarbonate |

| pH | 7.2-8.5 |

| Reaction Time | 1-2 hours at RT or 2-4 hours at 4°C |

| Quenching Agent | Tris or Glycine |

Protocol 2: Fmoc Deprotection of the Conjugate

This protocol describes the removal of the Fmoc group to expose a primary amine for further conjugation.

Materials:

-

Fmoc-PEGylated biomolecule

-

Deprotection Solution: 20% piperidine in DMF.

-

DMF

-

Purification System (as in Protocol 1)

Procedure:

-

Resuspend the Conjugate:

-

If the conjugate is lyophilized, dissolve it in a minimal amount of DMF.

-

-

Fmoc Removal:

-

Add the 20% piperidine in DMF solution to the conjugate.

-

Incubate at room temperature for 10-30 minutes.

-

-

Purification:

-

Remove the piperidine and dibenzofulvene-piperidine adduct by SEC or extensive dialysis against the desired buffer for the next conjugation step.

-

Visualization of Workflows and Pathways

Experimental Workflow for Two-Step Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation process using this compound.

Caption: Workflow for sequential bioconjugation using this compound.

Logical Relationship of Components

This diagram shows the relationship between the components of the this compound and its reaction with a biomolecule.

Caption: Component relationship in this compound conjugation.

Troubleshooting

Table 3: Common Issues and Solutions in Bioconjugation

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of NHS ester. - Incorrect buffer pH or presence of primary amines. - Insufficient molar excess of the reagent. - Low protein concentration. | - Prepare NHS ester solution immediately before use. - Ensure buffer is amine-free and within the optimal pH range (7.2-8.5). - Increase the molar excess of this compound. - Concentrate the protein solution. |

| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Keep the organic solvent concentration below 10%. - Optimize reaction time, temperature, and pH. |

| Incomplete Fmoc Deprotection | - Insufficient deprotection time. - Inactive deprotection reagent. | - Increase incubation time with the piperidine solution. - Use freshly prepared 20% piperidine in DMF. |

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its heterobifunctional nature allows for the controlled and sequential assembly of complex biomolecular constructs. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this reagent in various research and development settings. Careful optimization of reaction conditions and appropriate characterization of the final conjugate are crucial for achieving desired outcomes.

References

Fmoc-PEG12-NHS Ester: Applications and Protocols in Proteomics and Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-PEG12-NHS ester is a versatile chemical tool with significant applications in proteomics and cellular imaging. This reagent features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups provides researchers with a powerful molecule for covalently labeling proteins and cells, enabling a wide range of downstream applications from quantitative analysis of the cell surface proteome to live-cell imaging of dynamic cellular processes.

The NHS ester moiety allows for the efficient and specific labeling of primary amines (the N-terminus and the side chain of lysine residues) on proteins under physiological or slightly basic conditions, forming a stable amide bond. The hydrophilic PEG12 spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers, reduces aggregation, and provides a flexible linker that minimizes steric hindrance. The Fmoc protecting group offers an orthogonal handle for further chemical modifications after the initial labeling, although for many proteomics and imaging applications, it is the NHS ester-mediated conjugation that is of primary interest.

Key Applications:

-

Quantitative Cell Surface Proteomics: By reacting live cells with this compound, researchers can selectively label extracellularly exposed proteins. The PEG spacer ensures that the reagent is membrane-impermeable, thus restricting the labeling to the cell surface proteome. Following labeling, cells can be lysed, and the PEGylated proteins can be enriched and identified by mass spectrometry. This approach allows for the quantitative comparison of the cell surface proteome under different conditions, providing insights into cellular signaling, drug targeting, and disease pathogenesis.

-

Live-Cell Imaging: While the this compound itself is not fluorescent, the Fmoc-protected amine can be deprotected and subsequently conjugated to a fluorescent dye. However, a more direct application involves using NHS esters of fluorescent dyes for pan-membrane protein labeling in live cells. This technique provides a rapid and uniform labeling of the plasma membrane, enabling the visualization of membrane dynamics, cell-cell interactions, and the trafficking of membrane proteins. For instance, this method can be used to study insulin-triggered receptor endocytosis.

-

Drug Development and Targeted Drug Delivery: The bifunctional nature of this compound makes it a valuable tool in drug development. The NHS ester can be used to conjugate the PEG linker to a targeting moiety, such as an antibody or a small molecule, that recognizes a specific cell surface receptor. The Fmoc group can then be deprotected to allow for the attachment of a therapeutic agent. This strategy can be employed to create targeted drug delivery systems that enhance the efficacy and reduce the off-target effects of potent drugs.

Quantitative Data Presentation

The following tables present representative quantitative data from cell surface proteomics experiments using amine-reactive biotinylation reagents, which employ the same NHS ester chemistry as this compound. This data illustrates the potential labeling efficiency and proteome coverage that can be achieved with this class of reagents.

Table 1: Labeling Efficiency of Cell Surface Biotinylation on Different Cell Lines

| Cell Line | Percentage of Labeled Cells (%) | Reference |

| HeLa | >95 | [1] |

| A549 | >95 | [1] |

| MCF7 | >95 | [2] |

Data is representative of labeling with Sulfo-NHS-SS-Biotin, a commonly used amine-reactive biotinylation reagent.

Table 2: Enrichment and Identification of Cell Surface Proteins Using NHS-Ester Biotinylation and Mass Spectrometry

| Cell Line | Total Proteins Identified | Cell Surface Annotated Proteins | Percentage of Cell Surface Proteins (%) | Reference |

| HeLa | ~4000 | ~1600 | ~40 | [1] |

| A549 | ~3500 | ~1400 | ~40 | [1] |

| MCF7 | 3308 | 1478 | 44.7 | |

| BT474 | 3975 | 1565 | 39.4 |

Data is representative of enrichment using Sulfo-NHS-SS-Biotin followed by mass spectrometry analysis.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins for Quantitative Proteomic Analysis

This protocol describes the labeling of primary amines on the surface of live cells with this compound for subsequent enrichment and analysis by mass spectrometry.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 8.0

-

Quenching buffer (e.g., 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.4)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cultured cells in suspension or adherent on plates

-

Ice-cold PBS

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh immediately before use.

-

-

Cell Preparation:

-

For adherent cells: Grow cells to 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

For suspension cells: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS, resuspending the cells gently.

-

-

Cell Surface Labeling:

-

Resuspend the cell pellet (or cover the adherent cells) in ice-cold PBS, pH 8.0, at a concentration of 1-5 x 10^7 cells/mL.

-

Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate the reaction for 30 minutes on ice or at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add quenching buffer to the cell suspension to a final concentration of 100 mM.

-

Incubate for 10 minutes on ice to stop the labeling reaction by quenching any unreacted this compound.

-

-

Cell Lysis:

-

Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

Lyse the cells by adding ice-cold cell lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Downstream Processing:

-

The resulting protein lysate containing PEGylated cell surface proteins is now ready for downstream applications, such as enrichment using anti-PEG antibodies or other affinity-based methods, followed by sample preparation for mass spectrometry.

-

Protocol 2: Live-Cell Imaging of Plasma Membrane Proteins

This protocol provides a general method for labeling the plasma membrane of live cells using a fluorescent dye with an NHS ester functional group for subsequent imaging.

Materials:

-

Fluorescent dye-NHS ester (e.g., Alexa Fluor 488 NHS Ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

-

Cultured cells on glass-bottom dishes or chamber slides

-

Ice-cold PBS

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mg/mL stock solution of the fluorescent dye-NHS ester in anhydrous DMSO.

-

-

Cell Preparation:

-

Culture cells on a glass-bottom dish or chamber slide suitable for microscopy.

-

Gently wash the cells twice with ice-cold PBS.

-

-

Live-Cell Labeling:

-

Dilute the fluorescent dye-NHS ester stock solution in live-cell imaging buffer to a final concentration of 1-10 µg/mL.

-

Add the labeling solution to the cells and incubate for 5-15 minutes at room temperature or on ice, protected from light.

-

-

Washing:

-

Aspirate the labeling solution and wash the cells three to five times with live-cell imaging buffer to remove any unbound dye.

-

-

Imaging:

-

The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen dye.

-

Visualizations

Caption: Workflow for quantitative cell surface proteomics using this compound.

Caption: Workflow for live-cell imaging of the plasma membrane using a fluorescent dye-NHS ester.

Caption: Monitoring insulin receptor trafficking using NHS ester-based labeling.

References

Application Notes and Protocols for PEGylating Peptides to Enhance Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often challenged by poor solubility, rapid degradation by proteases, and fast renal clearance. Chemical modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations. The covalent attachment of PEG chains to a peptide can significantly improve its pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic volume, shielding it from proteolytic enzymes, and enhancing its solubility in aqueous solutions.[1][2] This document provides detailed application notes and experimental protocols for the PEGylation of peptides to improve their solubility and stability.

Principle of PEGylation

PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer.[3] When covalently attached to a peptide, the PEG moiety imparts several beneficial properties. The large hydrodynamic radius of the PEG-peptide conjugate reduces the rate of renal filtration, thereby prolonging its circulation half-life.[4] Furthermore, the flexible PEG chain creates a steric shield around the peptide, hindering the access of proteolytic enzymes and thus enhancing its stability against enzymatic degradation.[4] The hydrophilic nature of PEG also improves the solubility of hydrophobic peptides in aqueous media.

Benefits of Peptide PEGylation

-

Improved Solubility: PEGylation can significantly enhance the solubility of hydrophobic peptides in aqueous buffers, facilitating formulation and administration.

-

Enhanced Stability: The steric hindrance provided by the PEG chain protects the peptide from degradation by proteases, leading to a longer shelf-life and in vivo stability.

-

Prolonged Half-Life: The increased size of the PEGylated peptide reduces its clearance by the kidneys, resulting in a longer circulating half-life and allowing for less frequent dosing.

-

Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.

Data Presentation

The following tables summarize quantitative data on the impact of PEGylation on peptide solubility and stability.

Table 1: Solubility of Native vs. PEGylated Peptides

| Peptide | Modification | Molecular Weight of PEG (kDa) | Solubility in PBS (pH 7.4) | Fold Increase in Solubility | Reference |

| Peptide YY (PYY) Variant | None | - | ~50 µM | - | |

| Peptide YY (PYY) Variant | PEGylated | 5 | >200 µM | >4 | |

| Camptothecin | None | - | <1 µg/mL | - | Fictional Example |

| Camptothecin | PEGylated | 2 | 1.5 mg/mL | >1500 | Fictional Example |

Table 2: Proteolytic Stability of Native vs. PEGylated Peptides

| Peptide | Protease | Modification | Half-life (t½) in minutes | Fold Increase in Stability | Reference |

| Oncocin Analog (Onc18) | Mouse Serum | None | < 10 min | - | |

| Oncocin Analog (Onc18) | Mouse Serum | PEGylated | > 60 min | > 6 | |

| Alpha-1 Antitrypsin (AAT) | Trypsin | None | ~30 min | - | |

| Alpha-1 Antitrypsin (AAT) | N-terminal PEGylation | 40 (2-armed) | > 180 min | > 6 | |

| GLP-1 | DPP-IV | None | ~2 min | - | |

| GLP-1 | PEGylated (Q23) | 20 | > 240 min | > 120 |

Experimental Protocols

Protocol 1: N-terminal PEGylation of a Peptide with mPEG-NHS Ester

This protocol describes the site-specific PEGylation of a peptide at its N-terminal α-amino group using a methoxy PEG N-hydroxysuccinimide ester (mPEG-NHS). The reaction is performed at a slightly basic pH to favor the reaction with the more nucleophilic N-terminal amine over the ε-amino groups of lysine residues.

Materials:

-

Peptide with a free N-terminus

-

Methoxy PEG N-hydroxysuccinimide ester (mPEG-NHS) of desired molecular weight

-

Sodium phosphate buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M glycine

-

Purification system (e.g., Reverse-Phase HPLC or Size-Exclusion Chromatography)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in 100 mM sodium phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

-

mPEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in DMSO to a concentration that is 10-20 times higher than the desired final reaction concentration. This will be a stock solution.

-

PEGylation Reaction: a. Add the mPEG-NHS ester stock solution to the peptide solution to achieve a 2- to 5-fold molar excess of the PEG reagent over the peptide. b. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid peptide precipitation. c. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each peptide.

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted mPEG-NHS ester.

-

Purification of the PEGylated Peptide: Purify the PEGylated peptide from the reaction mixture using either RP-HPLC or SEC.

-

RP-HPLC: Use a C4 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The PEGylated peptide will elute earlier than the unmodified peptide.

-

SEC: Use a column with a pore size appropriate for the size of the PEGylated peptide to separate it from the smaller, unreacted peptide and excess PEG reagent.

-

-

Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: Determination of Peptide Solubility

This protocol outlines a method to determine and compare the solubility of a native and PEGylated peptide in an aqueous buffer.

Materials:

-

Lyophilized native and PEGylated peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of Peptide Suspensions: a. To a series of microcentrifuge tubes, add increasing amounts of the lyophilized peptide (native or PEGylated) to a fixed volume of PBS (e.g., 1 mL). b. The range of peptide amounts should be chosen to span the expected solubility limit.

-

Equilibration: a. Vortex the tubes vigorously for 2 minutes. b. Incubate the suspensions at room temperature for 2 hours with intermittent vortexing to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: a. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved peptide.

-

Quantification of Soluble Peptide: a. Carefully collect the supernatant without disturbing the pellet. b. Determine the concentration of the dissolved peptide in the supernatant using a suitable method:

- UV-Vis Spectrophotometry: If the peptide contains aromatic amino acids (Trp, Tyr), measure the absorbance at 280 nm. A standard curve of the peptide should be prepared to correlate absorbance with concentration.

- RP-HPLC: Inject a known volume of the supernatant onto an RP-HPLC system and determine the peptide concentration by comparing the peak area to a standard curve.

-

Determination of Solubility: The solubility is the highest concentration of the peptide that remains in solution after equilibration and centrifugation.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of native and PEGylated peptides in the presence of a protease, such as trypsin, followed by analysis using RP-HPLC.

Materials:

-

Native and PEGylated peptide solutions of known concentration

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture by adding the peptide solution (native or PEGylated) to the reaction buffer to a final concentration of 0.5-1 mg/mL. b. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Digestion: a. Add trypsin to the reaction mixture to a final enzyme-to-substrate ratio of 1:20 to 1:100 (w/w). b. Immediately vortex the tube and start a timer.

-

Time-Course Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TFA). The 0-minute time point is prepared by adding the quenching solution before the enzyme.

-

Sample Analysis by RP-HPLC: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Inject a fixed volume of the supernatant from each time point onto the RP-HPLC system. c. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.

-

Data Analysis: a. Integrate the peak area of the intact peptide at each time point. b. Calculate the percentage of remaining intact peptide at each time point relative to the 0-minute time point. c. Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizations

Caption: Experimental workflow for peptide PEGylation and characterization.

Caption: Inhibition of VEGF and Angiopoietin-2 signaling by a PEGylated peptide.

Caption: GLP-1 signaling pathway and the role of PEGylated GLP-1 analogs.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-PEG12-NHS Ester for the Synthesis of PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting molecule. The Fmoc-PEG12-NHS ester is a versatile, heterobifunctional linker well-suited for the modular synthesis of PROTACs. It features an N-hydroxysuccinimide (NHS) ester for facile reaction with primary or secondary amines on one of the ligands, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine on the other end. This protecting group can be readily removed under basic conditions to allow for the subsequent attachment of the second ligand.

This document provides detailed application notes and step-by-step protocols for the use of this compound in the synthesis of PROTACs.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 937.05 g/mol | |

| Chemical Formula | C46H68N2O18 | |

| CAS Number | 2227246-92-4 | |

| Solubility | Soluble in aqueous media, DMSO, DMF, and chloroform. Less soluble in alcohol and toluene. Insoluble in ether. | |

| Storage | Store at -20°C. |

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound is a sequential, three-stage process. This modular approach allows for the controlled and directional assembly of the final heterobifunctional molecule. The overall workflow is depicted below.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. precisepeg.com [precisepeg.com]

Application Notes and Protocols for Fmoc-PEG12-NHS Ester Conjugation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG12-NHS ester is a heterobifunctional linker used in bioconjugation, a process that covalently links two or more molecules. This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines present on biomolecules such as proteins, peptides, or amine-functionalized small molecules, forming a stable amide bond. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, while the Fmoc group provides a temporary protecting group for the terminal amine, allowing for subsequent selective deprotection and further modification.

Optimizing the molar ratio of the this compound to the target molecule is a critical parameter for a successful conjugation reaction. An insufficient molar excess can lead to low conjugation yield, while an excessive amount can result in multiple conjugations on a single molecule, potentially altering its biological activity, or can lead to challenges in purification. This document provides a comprehensive guide to calculating the optimal molar excess and detailed protocols for the conjugation of this compound.

Principles of NHS Ester Chemistry

The conjugation reaction relies on the reactivity of the NHS ester towards primary amines (-NH2). This reaction is most efficient under neutral to slightly basic conditions (pH 7.2-9.0).[1][2] At these pH levels, the primary amines are deprotonated and act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water. Hydrolysis becomes more significant at higher pH values and can reduce the efficiency of the conjugation.[3] Therefore, careful control of the reaction pH and prompt use of the dissolved NHS ester are essential.

Calculating the Molar Excess of this compound

The optimal molar excess of this compound is dependent on the nature and concentration of the molecule to be conjugated. The following formula can be used to calculate the mass of this compound required for a desired molar excess:

Mass of this compound (mg) = (Molar Excess) x (Mass of Molecule (mg)) x (MW of this compound ( g/mol )) / (MW of Molecule ( g/mol ))

Key Parameters for Calculation

| Parameter | Value/Recommendation | Source |

| Molecular Weight (MW) of this compound | 937.05 g/mol | [4][5] |

| Recommended Molar Excess (Proteins) | 5 to 20-fold excess is a good starting point. May need to be higher for dilute protein solutions. | |

| Recommended Molar Excess (Peptides) | 5 to 20-fold excess is a common starting range. | |

| Recommended Molar Excess (Small Molecules) | 1:1 or 2:1 molar ratio. |

Example Calculation: Conjugation to a Protein

Let's assume you want to perform a conjugation with a 15-fold molar excess of this compound to 5 mg of a protein with a molecular weight of 50,000 g/mol (50 kDa).

-

Mass of Protein: 5 mg

-

MW of Protein: 50,000 g/mol

-

MW of this compound: 937.05 g/mol

-

Desired Molar Excess: 15

Mass of this compound (mg) = 15 x 5 mg x 937.05 g/mol / 50,000 g/mol

Mass of this compound (mg) = 1.406 mg

Therefore, you would need to weigh out approximately 1.41 mg of this compound for this reaction.

Experimental Protocols

Materials and Reagents

-

This compound

-

Molecule to be conjugated (protein, peptide, or small molecule)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer, pH 7.2-8.5)

-

Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Quenching reagent (e.g., 1 M Tris-HCl or 1 M glycine, pH 7.5)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Important Considerations:

-

This compound is moisture-sensitive. Always allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation.

-

Dissolve the this compound in the organic solvent immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

-

Avoid buffers containing primary amines, such as Tris or glycine, in the conjugation reaction as they will compete with the target molecule.

Protocol 1: Conjugation to a Protein or Peptide

This protocol provides a general guideline. The optimal conditions, including molar excess, concentration, and reaction time, should be determined empirically for each specific application.

-

Prepare the Protein/Peptide Solution: Dissolve the protein or peptide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.

-

Perform the Conjugation: Slowly add the this compound solution to the protein/peptide solution while gently stirring or vortexing.

-

Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may vary.

-

Quench the Reaction: Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for an additional 15-30 minutes.

-

Purify the Conjugate: Remove unreacted this compound and byproducts using a suitable purification method such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Conjugation to an Amine-Containing Small Molecule

-

Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DMSO, or CH2Cl2).

-

Add Base (if necessary): If the amine is in the form of a salt, a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) may be added to deprotonate the amine.

-

Prepare the this compound Solution: Dissolve the calculated amount of this compound (typically a 1:1 or 2:1 molar ratio) in the same anhydrous organic solvent.

-

Perform the Conjugation: Add the this compound solution to the small molecule solution while stirring.

-

Incubate and Monitor: Stir the reaction mixture for 3-24 hours at room temperature. Monitor the progress of the reaction by a suitable analytical method such as TLC or LC-MS.

-

Purify the Conjugate: Once the reaction is complete, purify the conjugate using standard organic synthesis workup procedures, such as extraction and column chromatography.

Summary of Reaction Parameters

| Parameter | Proteins/Peptides | Small Molecules |

| Molar Excess | 5 - 20 fold (starting point) | 1:1 to 2:1 |

| Reaction Buffer | 0.1 M Phosphate or Bicarbonate, pH 7.2-8.5 | Anhydrous organic solvent (DMF, DMSO, etc.) |

| Reaction Temperature | Room Temperature or 4°C | Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 3 - 24 hours |

| Quenching | Yes (e.g., Tris or Glycine) | Not typically required |

| Purification | Dialysis, SEC, HPLC | Extraction, Column Chromatography |

Visualizing the Workflow and Calculation Logic

References

Application Notes and Protocols for the Purification of Peptides Conjugated with Fmoc-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. The use of a monodisperse PEG linker, such as the 12-unit polyethylene glycol chain functionalized with an N-hydroxysuccinimide (NHS) ester and a fluorenylmethyloxycarbonyl (Fmoc) protecting group (Fmoc-PEG12-NHS ester), offers precise control over the PEGylation process. The Fmoc group provides a handle for purification and characterization, while the NHS ester facilitates efficient conjugation to primary amines on the peptide.

Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and other byproducts is typically obtained.[1] Effective purification is therefore a critical step to isolate the desired product with high purity. These application notes provide detailed protocols for the purification of peptides conjugated with this compound using common chromatography techniques and offer a comparison of their effectiveness.

Conjugation of Peptide with this compound

The conjugation process involves the reaction of the NHS ester of the PEG linker with a primary amine on the peptide, typically the N-terminal amine or the epsilon-amine of a lysine residue, to form a stable amide bond.[2][3]

Experimental Protocol:

-

Peptide Preparation: Dissolve the peptide in a suitable buffer. A common choice is a non-amine-containing buffer such as 0.1 M sodium phosphate buffer at a pH of 7.0-8.0.[3] The peptide concentration should typically be in the range of 1-10 mg/mL.

-

This compound Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[3] The NHS ester is susceptible to hydrolysis, so it is crucial to avoid moisture and prepare the solution fresh.

-

Conjugation Reaction: Add a molar excess (typically 2 to 5-fold) of the this compound solution to the peptide solution with gentle stirring. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10-20% to maintain peptide solubility and stability.

-

Reaction Incubation: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the specific peptide and should be monitored.

-

Quenching the Reaction: After the desired reaction time, the reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.

-

Reaction Monitoring: The progress of the conjugation reaction can be monitored by techniques such as RP-HPLC or mass spectrometry to determine the extent of PEGylation.

Purification Methodologies

The choice of purification method depends on the physicochemical properties of the peptide and the PEGylated conjugate, as well as the scale of the purification. The most common techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. The addition of the hydrophobic Fmoc group and the hydrophilic PEG chain alters the retention behavior of the peptide on the nonpolar stationary phase.

-

Column: A C18 reversed-phase column is commonly used for peptide purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the components. A typical gradient might be 10-60% B over 30 minutes. The optimal gradient will depend on the specific peptide conjugate.

-

Flow Rate: A typical flow rate for an analytical or semi-preparative column is 1-5 mL/min.

-

Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if the peptide contains aromatic residues). The Fmoc group also absorbs strongly in the UV region, which can aid in detection.

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 90% A and 10% B).

-

Inject the quenched reaction mixture onto the column.

-

Run the gradient elution to separate the components. The unreacted peptide will typically elute first, followed by the PEGylated product, and then the excess PEG reagent.

-

Collect fractions corresponding to the desired peak.

-

Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

-

Solid-Phase Extraction (SPE)

SPE is a rapid and economical method for sample cleanup and purification. It can be used to remove excess PEG reagent, salts, and other small molecule impurities from the reaction mixture.

-

Cartridge: A C18 SPE cartridge is suitable for this application.

-

Conditioning: Condition the cartridge by passing a water-miscible organic solvent (e.g., acetonitrile or methanol) through it, followed by an aqueous solution with the appropriate pH (e.g., 0.1% TFA in water).

-

Sample Loading: Dilute the reaction mixture with a polar solvent (e.g., 0.1% TFA in water) and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5-10% acetonitrile in 0.1% TFA water) to elute the more polar impurities, including the unreacted PEG reagent.

-

Elution: Elute the desired PEGylated peptide with a stronger solvent (e.g., 50-70% acetonitrile in 0.1% TFA water).

-

Analysis: Analyze the eluted fraction for purity and identity.

Data Presentation

The following tables provide a summary of expected quantitative data from the purification of a model peptide conjugated with this compound.

| Purification Method | Purity (%) | Yield (%) | Throughput |

| RP-HPLC | >95% | 40-70% | Low to Medium |

| SPE | 80-95% | 60-90% | High |